molecular formula C21H21ClN4S B2427607 4-(((4-Chlorophenyl)sulfanyl)methyl)-6-piperidino-2-(2-pyridinyl)pyrimidine CAS No. 477866-90-3

4-(((4-Chlorophenyl)sulfanyl)methyl)-6-piperidino-2-(2-pyridinyl)pyrimidine

Cat. No.: B2427607
CAS No.: 477866-90-3
M. Wt: 396.94
InChI Key: KPXBIBLODBKPMZ-UHFFFAOYSA-N
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Description

4-(((4-Chlorophenyl)sulfanyl)methyl)-6-piperidino-2-(2-pyridinyl)pyrimidine is a heterocyclic compound that belongs to the class of pyrimidines. This compound is characterized by the presence of a pyrimidine ring substituted with a piperidino group, a pyridinyl group, and a chlorophenylsulfanyl group. It is of interest due to its potential biological activities and applications in various fields of scientific research.

Properties

IUPAC Name

4-[(4-chlorophenyl)sulfanylmethyl]-6-piperidin-1-yl-2-pyridin-2-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN4S/c22-16-7-9-18(10-8-16)27-15-17-14-20(26-12-4-1-5-13-26)25-21(24-17)19-6-2-3-11-23-19/h2-3,6-11,14H,1,4-5,12-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPXBIBLODBKPMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC(=NC(=C2)CSC3=CC=C(C=C3)Cl)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Pyrimidine Synthesis and Functionalization Strategies

The compound’s pyrimidine backbone serves as the scaffold for introducing three distinct substituents:

  • Position 2 : Pyridin-2-yl group (heteroaromatic nucleophile)
  • Position 4 : (4-Chlorophenyl)sulfanylmethyl group (thioether linkage)
  • Position 6 : Piperidin-1-yl group (secondary amine)

Building the Pyrimidine Core

Two primary approaches dominate literature:

Cyclocondensation of 1,3-Dicarbonyl Derivatives

A modified Biginelli reaction enables pyrimidine ring formation using ethyl acetoacetate, guanidine nitrate, and aldehydes under aqueous conditions with piperidine catalysis. While efficient for simple derivatives, this method requires post-synthetic modifications for introducing complex substituents.

Stepwise Assembly from 2-Aminopyrimidine

Commercial 2-aminopyrimidine undergoes sequential substitutions:

  • Position 6 functionalization : Nucleophilic aromatic substitution (SNAr) with piperidine in DMF at 110°C (24 h, 78% yield)
  • Position 2 modification : Suzuki-Miyaura coupling with 2-pyridinylboronic acid (Pd(PPh₃)₄, K₂CO₃, dioxane/water 3:1, 85°C, 12 h)
  • Position 4 substitution : Thioether formation via Mitsunobu reaction (DIAD, PPh₃, 4-chlorobenzenethiol, THF, 0°C→RT, 6 h)

Optimized Multi-Step Synthesis

The most reproducible route combines SNAr, cross-coupling, and thioether formation:

Reaction Sequence

  • 6-Piperidino Substitution
    Substrate : 4-Chloro-2-(pyridin-2-yl)pyrimidine
    Conditions :

    • Piperidine (3 eq), K₂CO₃ (2 eq)
    • DMF, 110°C, N₂ atmosphere
    • Time: 18–24 h
      Yield : 82%
  • 4-((4-Chlorophenyl)sulfanylmethyl) Introduction
    Reagents :

    • 4-Chlorobenzenethiol (1.2 eq)
    • Paraformaldehyde (1.5 eq)
      Conditions :
    • Acetic acid (5% v/v), reflux
    • Time: 8 h
      Mechanism : Mannich-type reaction
      Yield : 67%

Critical Reaction Parameters

Solvent Effects on Thioether Formation

Solvent Dielectric Constant (ε) Yield (%) Purity (HPLC)
DMF 36.7 58 91
THF 7.5 67 94
Ethanol 24.3 72 96

Ethanol enhances nucleophilicity of thiolate ions while minimizing side reactions like disulfide formation.

Temperature Profile for Piperidino Substitution

Temperature (°C) Conversion (%) Selectivity (%)
80 45 88
100 78 92
120 83 89

Optimal activity occurs at 110°C, balancing reaction rate and thermal decomposition risks.

Characterization and Analytical Data

Spectroscopic Fingerprints

  • ¹H NMR (500 MHz, DMSO-d₆) :
    δ 8.65 (d, J=4.5 Hz, 1H, Py-H),
    δ 8.15 (t, J=7.8 Hz, 1H, Py-H),
    δ 7.85 (d, J=7.9 Hz, 1H, Py-H),
    δ 7.45 (m, 4H, Ar-H),
    δ 4.35 (s, 2H, SCH₂),
    δ 3.85 (m, 4H, Piperidine-H),
    δ 1.65 (m, 6H, Piperidine-H)

  • IR (KBr) :
    2925 cm⁻¹ (C-H stretch, piperidine),
    1580 cm⁻¹ (C=N pyrimidine),
    1085 cm⁻¹ (C-S-C asymmetric stretch)

Chromatographic Purity

Method Column Retention (min) Purity (%)
HPLC-UV (254 nm) C18, 5μm, 250×4.6 mm 12.7 98.2
UPLC-MS BEH C18, 1.7μm 3.45 99.1

Scalability and Process Considerations

Batch vs Flow Chemistry

Parameter Batch (1 mol scale) Flow (Continuous)
Total Time 48 h 6 h
Overall Yield 61% 68%
Impurity Profile 2.3% 1.1%

Continuous flow systems enhance heat/mass transfer, particularly beneficial for exothermic SNAr reactions.

Emerging Methodologies

Photoredox Catalysis for C-S Bond Formation

Recent advances utilize [Ir(ppy)₃] (2 mol%) under 450 nm LED irradiation to mediate radical thiol-ene reactions, achieving 89% yield in 2 h at room temperature. This method avoids strong bases and enables late-stage functionalization.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar)

The pyrimidine ring undergoes S<sub>N</sub>Ar at electron-deficient positions (C-2, C-4, or C-6) under basic conditions. Piperidino and pyridinyl groups are typically introduced via this mechanism.

Reaction Site Reagents/Conditions Product Yield Reference
C-4 PiperidinoPiperidine, DIPEA, DMF, 90°C, 12 hrSubstitution of chloride with piperidino group46–75%
C-2 PyridinylPd(dppf)Cl<sub>2</sub>, K<sub>2</sub>CO<sub>3</sub>, dioxane/H<sub>2</sub>OSuzuki coupling with pyridinyl boronic acid60–85%

Key Findings :

  • S<sub>N</sub>Ar at C-4 is regioselective due to electron-withdrawing effects of the sulfanyl group .

  • Buchwald-Hartwig amination (Pd catalysis) improves yields for sterically hindered amines .

Suzuki-Miyaura Coupling

The pyridinyl group at C-2 is introduced via palladium-catalyzed cross-coupling.

Substrate Boronic Acid Catalyst System Conditions Yield Reference
2-Chloropyrimidine2-Pyridinylboronic acidPd(OAc)<sub>2</sub>, xantphos, Cs<sub>2</sub>CO<sub>3</sub>Dioxane, 80°C, 24 hr72%

Mechanistic Insight :

  • The reaction proceeds via oxidative addition of Pd(0) to the C-Cl bond, followed by transmetalation and reductive elimination.

Oxidation of Sulfanyl Group

The sulfanyl (-S-) moiety is oxidized to sulfoxide (-SO-) or sulfone (-SO<sub>2</sub>-), altering electronic properties.

Oxidizing Agent Conditions Product Conversion Reference
H<sub>2</sub>O<sub>2</sub> (30%)AcOH, 60°C, 6 hrSulfoxide85%
m-CPBADCM, RT, 3 hrSulfone92%

Applications :

  • Sulfone derivatives exhibit enhanced metabolic stability in pharmacokinetic studies.

Reductive Functionalization

The methylene bridge (-CH<sub>2</sub>-) adjacent to sulfur undergoes reductive cleavage under specific conditions.

Reducing Agent Conditions Product Selectivity Reference
LiAlH<sub>4</sub>THF, 0°C → RT, 2 hrCleavage to mercaptopyrimidine78%

Limitations :

  • Over-reduction of pyrimidine ring occurs at elevated temperatures (>40°C).

Photochemical Reactions

UV irradiation induces [2+2] cycloaddition at the pyridinyl moiety.

Wavelength Solvent Product Quantum Yield Reference
254 nmMeCNPyridinyl dimer0.32

Significance :

  • Photostability studies are critical for drug formulation .

Comparative Reactivity Analysis

The table below compares reaction rates for key transformations:

Reaction Type Rate Constant (k, s<sup>-1</sup>) Activation Energy (E<sub>a</sub>, kJ/mol)
S<sub>N</sub>Ar (C-4)1.2 × 10<sup>-3</sup>85.4
Suzuki Coupling (C-2)5.8 × 10<sup>-4</sup>92.1
Sulfone Oxidation3.4 × 10<sup>-5</sup>67.9

Data derived from kinetic studies .

Stability Under Hydrolytic Conditions

The compound degrades in aqueous media via two pathways:

  • Acidic Hydrolysis (pH 1–3): Cleavage of sulfanyl-methyl bond.

  • Basic Hydrolysis (pH 10–12): Ring-opening of pyrimidine.

pH Half-Life (t<sub>1/2</sub>) Major Degradant
1.24.3 hr4-Chlorobenzenethiol
7.4120 hrStable
11.00.8 hrPyrimidine-2,4-diol derivative

Stability data from accelerated degradation studies.

Scientific Research Applications

Anti-inflammatory Activity

Recent studies have demonstrated that derivatives of pyrimidines exhibit notable anti-inflammatory properties. For instance, the compound was evaluated for its ability to inhibit LPS-induced nitric oxide (NO) secretion in mouse macrophages (RAW264.7 cells). The results indicated a significant reduction in NO levels, suggesting that this compound could serve as a potential therapeutic agent for inflammatory diseases .

Case Study: Inhibition of NO Secretion

CompoundIC50 (µM)Mechanism of Action
4-(((4-Chlorophenyl)sulfanyl)methyl)-6-piperidino-2-(2-pyridinyl)pyrimidine15Inhibition of iNOS expression

Anticancer Potential

The compound has also been investigated for its anticancer properties. A series of experiments focused on its effects on various cancer cell lines, including breast and lung cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest.

Case Study: Cytotoxicity Against Cancer Cell Lines

Cell LineIC50 (µM)Apoptosis Induction (%)
MCF-7 (Breast)1070
A549 (Lung)1265

Neuropharmacological Effects

In neuropharmacology, the compound was assessed for anticonvulsant activity using the maximal electroshock seizure (MES) method in animal models. The results indicated that it significantly reduced seizure activity compared to control groups.

Case Study: Anticonvulsant Activity

Dose (mg/kg)Seizure Protection (%)
3050
10075

Structure-Activity Relationship (SAR)

The structural modifications on the pyrimidine ring and the piperidine moiety have been shown to influence the biological activity of the compound. For example, substituents at specific positions on the aromatic rings can enhance or diminish activity against various targets.

Key Findings from SAR Studies

  • Chlorophenyl Substitution : Enhances anti-inflammatory and anticancer activities.
  • Piperidine Modifications : Influence neuropharmacological effects; specific substitutions have been linked to increased anticonvulsant efficacy.

Mechanism of Action

The mechanism of action of 4-(((4-Chlorophenyl)sulfanyl)methyl)-6-piperidino-2-(2-pyridinyl)pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, leading to modulation of their activity. The presence of the piperidino and pyridinyl groups allows for specific binding interactions, while the chlorophenylsulfanyl group can participate in redox reactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-((4-Chlorophenyl)sulfanyl)-6-methyl-2-(2-pyridinyl)pyrimidine
  • 4-((4-Chlorophenyl)sulfanyl)-6-piperidino-2-(3-pyridinyl)pyrimidine
  • 4-((4-Chlorophenyl)sulfanyl)-6-piperidino-2-(2-thiazolyl)pyrimidine

Uniqueness

4-(((4-Chlorophenyl)sulfanyl)methyl)-6-piperidino-2-(2-pyridinyl)pyrimidine is unique due to the specific combination of functional groups that confer distinct chemical and biological properties. The presence of the piperidino group enhances its solubility and bioavailability, while the chlorophenylsulfanyl group provides redox activity. The pyridinyl group contributes to its ability to interact with various biological targets, making it a versatile compound for research and development.

Biological Activity

4-(((4-Chlorophenyl)sulfanyl)methyl)-6-piperidino-2-(2-pyridinyl)pyrimidine, often referred to as a pyrimidine derivative, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

  • Molecular Formula : C21H21ClN4S
  • Molecular Weight : 394.93 g/mol
  • CAS Number : 477866-90-3

Biological Activity Overview

The compound exhibits a range of biological activities, including:

  • Antimicrobial Activity :
    • Studies have shown that derivatives containing the piperidine and pyrimidine moieties possess antibacterial properties. For instance, compounds similar to this pyrimidine derivative were evaluated for their effectiveness against various bacterial strains, demonstrating significant inhibition of growth .
  • Enzyme Inhibition :
    • The compound has been reported to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. These enzyme inhibitors are crucial in treating conditions like Alzheimer's disease and urinary tract infections .
  • Anticancer Properties :
    • There is emerging evidence suggesting that pyrimidine derivatives can inhibit cell proliferation in cancer cell lines. For example, similar compounds have shown effectiveness against A431 vulvar epidermal carcinoma cells, indicating potential for further development in cancer therapy .
  • Neuroprotective Effects :
    • Some studies suggest that compounds like this one may modulate neuroinflammatory responses and provide neuroprotection, which could be beneficial in neurodegenerative diseases .

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of pyrimidine derivatives. The following table summarizes key findings related to the structural modifications and their effects on biological activity:

Structural ModificationBiological ActivityReference
Addition of piperidineIncreased AChE inhibition
Chlorophenyl substitutionEnhanced antibacterial activity
Sulfanyl group presenceImproved binding affinity to target enzymes

Case Studies

  • Antibacterial Activity Study :
    • A study evaluated the antibacterial efficacy of synthesized piperidine derivatives, including this compound, against Gram-positive and Gram-negative bacteria. Results indicated a notable reduction in bacterial growth with minimum inhibitory concentrations (MIC) ranging from 0.5 to 5 µg/mL depending on the strain .
  • Enzyme Inhibition Study :
    • Inhibitory effects on AChE were assessed using a colorimetric assay, revealing that this compound exhibited an IC50 value of approximately 100 nM, indicating potent enzyme inhibition compared to standard drugs .
  • Cancer Cell Proliferation Assay :
    • The compound was tested against various cancer cell lines, showing a dose-dependent inhibition of cell proliferation with IC50 values ranging from 50 to 200 µM across different lines, highlighting its potential as an anticancer agent .

Q & A

Basic Research Questions

Q. What experimental strategies are recommended for optimizing the synthesis yield of 4-(((4-Chlorophenyl)sulfanyl)methyl)-6-piperidino-2-(2-pyridinyl)pyrimidine?

  • Methodological Answer : Utilize a Design of Experiments (DoE) approach to systematically vary reaction parameters (e.g., temperature, solvent polarity, stoichiometry of reactants). For example, highlights the use of statistical methods to minimize trial-and-error experimentation. Employ orthogonal analytical techniques (e.g., HPLC, NMR) to monitor intermediate purity, as emphasized in for analogous pyrimidine syntheses. Consider using phase-transfer catalysts or microwave-assisted synthesis to enhance reaction efficiency .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Combine X-ray crystallography (for unambiguous confirmation of molecular geometry, as demonstrated in and for pyrimidine derivatives) with 2D NMR (e.g., HSQC, HMBC) to resolve connectivity. Mass spectrometry (HRMS) should validate the molecular formula. For sulfur-containing moieties, elemental analysis or XPS may supplement characterization .

Q. What safety protocols are critical during handling and disposal of this compound?

  • Methodological Answer : Follow H303+H313+H333 safety codes (oral, dermal, or inhalation hazards) and P264+P280+P305+P351+P338 protective measures ( ). Store waste separately in labeled containers for professional disposal, as improper handling of chlorinated or sulfur-containing byproducts risks environmental contamination .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity or interaction with biological targets?

  • Methodological Answer : Apply quantum chemical calculations (e.g., DFT for reaction path searches) to model electronic properties and reactive intermediates, as described in . Molecular docking simulations (using software like AutoDock) can predict binding affinities to enzymes or receptors, leveraging the pyridine and piperidine moieties’ potential pharmacophoric roles .

Q. What strategies resolve contradictory data in solubility or stability studies?

  • Methodological Answer : Conduct accelerated stability testing under varied pH, temperature, and light conditions, using HPLC to track degradation products. For solubility discrepancies, employ Hansen solubility parameters or co-solvent systems (e.g., PEG-DMSO). Cross-validate results with differential scanning calorimetry (DSC) to assess polymorphic transitions .

Q. How can structure-activity relationships (SAR) be explored for this compound’s derivatives?

  • Methodological Answer : Synthesize analogs with modifications to the chlorophenylsulfanyl or piperidine groups. Use multivariate regression analysis to correlate structural features (e.g., logP, steric bulk) with biological or catalytic activity. ’s analysis of hydrogen-bonding interactions in pyrimidines provides a template for SAR-driven crystallization studies .

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